Glycodehydrocholic acid

Übersicht

Beschreibung

Es handelt sich um ein weißes oder cremefarbenes kristallines Pulver, das in Wasser löslich, aber in anorganischen Lösungsmitteln unlöslich ist . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat verschiedene Anwendungen in Chemie, Biologie, Medizin und Industrie .

Herstellungsmethoden

Glycodehydrocholsäure kann durch Erhitzen von Dehydrocholsäure mit Glycin unter geeigneten Bedingungen synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung eines Lösungsmittels wie Ethanol und Erhitzen auf eine bestimmte Temperatur, um die Bildung des Glycinkonjugats zu ermöglichen . Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Glycodehydrocholsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien mit Gallensäuren verwendet.

Biologie: Die Verbindung wird in Studien im Zusammenhang mit dem Gallensäurenstoffwechsel und ihren Auswirkungen auf biologische Systeme eingesetzt.

Medizin: Glycodehydrocholsäure wird bei der Diagnose bestimmter Krankheiten eingesetzt, darunter Krebs.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Glycodehydrocholsäure beinhaltet seine Rolle als Gallensäurenkonjugat. Es wirkt als Detergens, um Fette zu lösen, damit sie im Verdauungssystem resorbiert werden können . Die Verbindung interagiert mit bestimmten molekularen Zielen und Signalwegen, die am Gallensäurenstoffwechsel beteiligt sind, und erleichtert die Aufnahme und den Stoffwechsel von Fetten .

Wirkmechanismus

Target of Action

Glycodehydrocholic acid is a bile acid glycine conjugate . Bile acids are steroid acids found predominantly in the bile of mammals . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

Like other bile acids, it is likely to interact with its targets, facilitating the emulsification, digestion, and absorption of dietary fats and vitamins in the small intestine .

Biochemical Pathways

Bile acids, including this compound, are synthesized from cholesterol in the liver . They are typically conjugated with amino acids glycine or taurine by two enzymes in the liver, bile acid CoA ligase (BAL) and bile acid CoA:amino acid N-acyltransferase (BAAT) .

Pharmacokinetics

As a bile acid, it is likely to follow the enterohepatic circulation, which involves secretion into the small intestine, reabsorption in the ileum, and return to the liver .

Result of Action

The primary result of this compound’s action is the facilitation of fat digestion and absorption in the small intestine . It may also be used to diagnose certain diseases .

Action Environment

The action of this compound, like other bile acids, can be influenced by various environmental factors. For instance, the composition of the intestinal bile acid pool can be dramatically shaped by bacterial metabolism . Additionally, factors such as diet, liver function, and gut microbiota composition can impact the synthesis, secretion, and recycling of bile acids .

Biochemische Analyse

Biochemical Properties

Glycodehydrocholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which are crucial for its conjugation with glycine . Additionally, this compound interacts with bile salt hydrolases, enzymes expressed by gut microbiota that deconjugate bile acids . These interactions are essential for the compound’s role in digestion and absorption of hydrophobic nutrients.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis, metabolism, and transport . This regulation helps maintain cellular homeostasis and prevents the accumulation of toxic bile acids in tissues.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors and other biomolecules. It activates the farnesoid X receptor, leading to changes in gene expression that modulate bile acid metabolism . Additionally, this compound can inhibit or activate enzymes involved in bile acid synthesis and conjugation, further influencing its metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under recommended storage conditions . Its long-term effects on cellular function can vary, with some studies indicating potential changes in bile acid metabolism and cellular homeostasis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate bile acid metabolism without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including disruption of cellular homeostasis and potential liver damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to bile acid synthesis and conjugation. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which facilitate its conjugation with glycine . These interactions are crucial for maintaining the balance of bile acids in the body and preventing their toxic accumulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific carriers and binding proteins. It requires transporters to cross cellular membranes due to its anionic nature at physiological pH . These transporters ensure the proper localization and accumulation of this compound in target tissues, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the liver and intestines, where it interacts with enzymes and receptors involved in bile acid metabolism . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells.

Vorbereitungsmethoden

Glycodehydrocholic acid can be synthesized by heating dehydrocholic acid with glycine under suitable conditions . The reaction typically involves the use of a solvent such as ethanol and heating to a specific temperature to facilitate the formation of the glycine conjugate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Glycodehydrocholsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können Glycodehydrocholsäure in andere Gallensäurederviate umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Verbindungen führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Glycodehydrocholsäure ähnelt anderen Gallensäurenkonjugaten wie Glykocholsäure und Glykochenodesoxycholsäure . Sie ist in ihrer spezifischen Struktur und dem Vorhandensein von Glycin als konjugierende Aminosäure einzigartig. Diese Einzigartigkeit verleiht ihr im Vergleich zu anderen Gallensäurenkonjugaten besondere Eigenschaften und Anwendungen .

Ähnliche Verbindungen

- Glykocholsäure

- Glykochenodesoxycholsäure

- Glycyrrhizinsäure

Eigenschaften

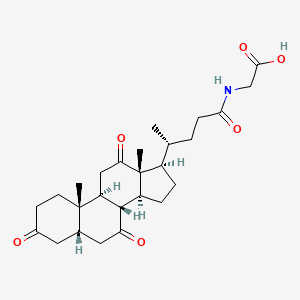

IUPAC Name |

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPYMJNWJWJTAF-HHELISEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

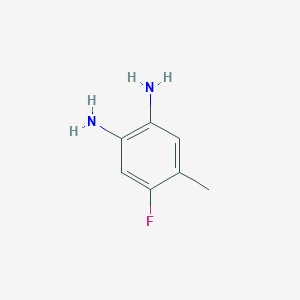

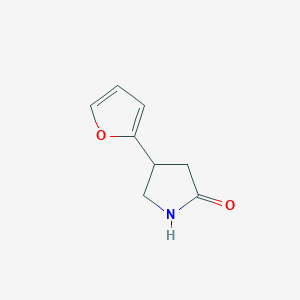

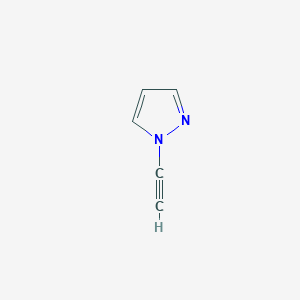

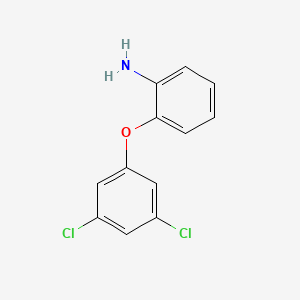

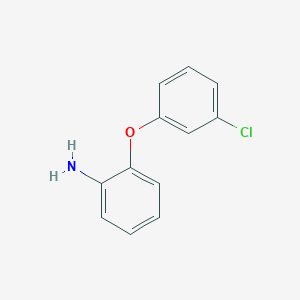

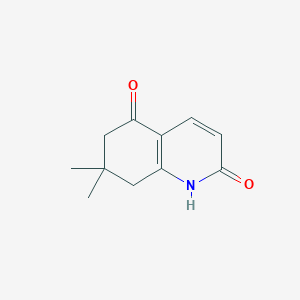

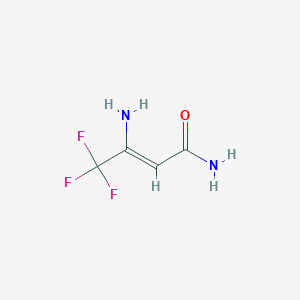

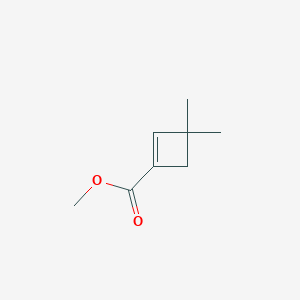

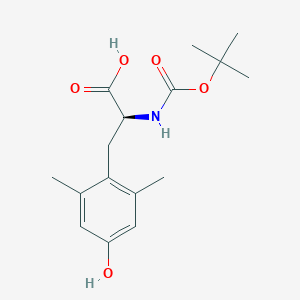

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Glycodehydrocholic acid metabolized in different species?

A1: Research indicates that this compound (GDCA) undergoes extensive reductive metabolism in both dogs and rats [, ]. This metabolic pathway appears similar to the one observed for Deoxycholic acid in humans []. Interestingly, in vivo studies contradict previous findings from isolated, perfused rat livers, where GDCA metabolism was not observed []. This highlights the importance of considering whole-body systems when studying drug metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)